Redafamdastat

Catalog No.
S539108
CAS No.
1020315-31-4
M.F
C23H20F3N5O2
M. Wt
455.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Redafamdastat

CAS Number

1020315-31-4

Product Name

Redafamdastat

IUPAC Name

N-pyridazin-3-yl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methylidene]piperidine-1-carboxamide

Molecular Formula

C23H20F3N5O2

Molecular Weight

455.4 g/mol

InChI

InChI=1S/C23H20F3N5O2/c24-23(25,26)18-6-7-21(27-15-18)33-19-4-1-3-17(14-19)13-16-8-11-31(12-9-16)22(32)29-20-5-2-10-28-30-20/h1-7,10,13-15H,8-9,11-12H2,(H,29,30,32)

InChI Key

BATCTBJIJJEPHM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

N-pyridazin-3-yl-4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxamide, PF 04457845, PF-04457845, PF04457845

Canonical SMILES

C1CN(CCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=NN=CC=C4

The exact mass of the compound N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide is 455.15691 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Redafamdastat (CAS: 1020315-31-4), also known as PF-04447943, is a brain-penetrant phosphodiesterase 9A (PDE9A) inhibitor utilized in neuropharmacology and cyclic guanosine monophosphate (cGMP) signaling research[1]. Structurally optimized with a 2,6-pyrimidine and pyran-pyrrolidine core, it achieves an IC50 of 4.9 to 12 nM against human recombinant PDE9A [1]. For procurement and assay design, its defining value lies in its >200-fold selectivity over the closely related PDE1C isoform, a critical differentiation that mitigates the cardiovascular off-target effects common to less selective PDE inhibitors[1]. Furthermore, its low P-glycoprotein (P-gp) efflux liability ensures predictable central nervous system (CNS) exposure, making it a reliable benchmark material for in vivo models of cognitive dysfunction and synaptic plasticity[1].

Substituting Redafamdastat with earlier-generation PDE9 inhibitors or generic pan-PDE inhibitors introduces severe confounding variables in both in vitro and in vivo workflows [1]. The PDE9A catalytic site shares significant homology with PDE1C; failure to use a highly selective inhibitor like Redafamdastat often results in unintended PDE1C blockade, which alters cardiac tissue signaling and confounds systemic cGMP measurements[1]. Additionally, the precise (3S,4S) stereochemistry of Redafamdastat is mandatory for optimal binding to the Tyr424 residue of PDE9A [1]. Procuring racemic mixtures or structurally simplified analogs reduces potency by up to 30-fold and increases metabolic clearance, leading to irreproducible dosing profiles and failed target engagement in behavioral or neuroplasticity assays [1].

Isoform Selectivity: PDE9A vs. PDE1C

The structural inclusion of a pyran moiety and specific pyrrolidine stereochemistry allows Redafamdastat to exploit polar interactions with Tyr424 and π-stacking with Phe441 in the PDE9A catalytic site [1]. This results in >200-fold selectivity for PDE9A over PDE1C [1]. In contrast, less optimized analogs or generic PDE inhibitors exhibit poor selectivity, leading to concurrent PDE1C inhibition which induces unwanted cardiac side effects and confounds cGMP signaling data [1].

Evidence DimensionSelectivity ratio (PDE9A vs. PDE1C)
Target Compound Data>200-fold selectivity (IC50 = 4.9 nM for PDE9A)
Comparator Or BaselineEarly-stage pyrrolidine analogs
Quantified Difference>200-fold improvement in selectivity margin
ConditionsRecombinant human PDE9A and PDE1C enzymatic assays

High selectivity prevents off-target cardiac signaling interference, ensuring that observed cGMP elevations are strictly PDE9A-mediated.

Blood-Brain Barrier Penetrance and P-gp Efflux Liability

For CNS-targeted research, an inhibitor must avoid active transport clearance. Redafamdastat utilizes a 2,6-pyrimidine substitution that reduces P-glycoprotein (P-gp) efflux liability compared to 3,5-pyrimidine structural analogs [1]. Redafamdastat demonstrates a multidrug resistance (MDR) efflux ratio of 1.23, whereas the 3,5-pyrimidine comparator exhibits a highly restrictive efflux ratio of 15.8 [1].

Evidence DimensionP-gp multidrug resistance (MDR) efflux ratio
Target Compound Data1.23 (freely brain penetrant)
Comparator Or Baseline3,5-pyrimidine analog (15.8)
Quantified Difference12.8-fold reduction in efflux liability
ConditionsIn vitro MDR1-MDCK permeability assay

Low efflux liability guarantees reliable and predictable CNS exposure without the need for artificially high, toxicity-inducing doses in rodent models.

Enantiomeric Purity and Target Affinity

The biological activity of Redafamdastat is dependent on its specific (3S,4S) configuration[1]. Assays comparing the pure (3S,4S) enantiomer against its less active (3R,4R) counterpart reveal a 30-fold difference in potency [1]. Procuring strictly enantiopure material is therefore critical, as racemic mixtures yield inconsistent IC50 values and require higher concentrations that trigger off-target effects [1].

Evidence DimensionPDE9A inhibitory potency
Target Compound DataEnantiopure (3S,4S) Redafamdastat (High potency)
Comparator Or BaselineLess active (3R,4R) enantiomer
Quantified Difference30-fold higher potency for the (3S,4S) enantiomer
ConditionsCell-free recombinant PDE9A binding assay

Procuring verified enantiopure Redafamdastat is essential for assay reproducibility and maintaining the established nanomolar IC50 baseline.

Metabolic Stability and Microsomal Clearance

During the optimization of the pyrazolo[3,4-d]pyrimidin-4-one series, the incorporation of the pyran and pyrrolidine moieties in Redafamdastat improved its metabolic profile[1]. Compared to earlier developmental compounds (e.g., compound 2 in the optimization series), Redafamdastat exhibits a 5-fold reduction in clearance when incubated with human liver microsomes, translating to extended in vivo half-life and more stable plasma concentrations [1].

Evidence DimensionHuman liver microsome clearance rate
Target Compound Data5-fold reduction in clearance
Comparator Or BaselineEarlier unoptimized pyrrolidine analogs (Compound 2)
Quantified Difference500% improvement in metabolic stability
ConditionsHuman liver microsome (HLM) intrinsic clearance assay

Lower metabolic clearance reduces dosing frequency and minimizes pharmacokinetic variability in long-term in vivo studies.

In Vivo Neuropharmacology and Cognitive Modeling

Due to its low P-gp efflux ratio (1.23) and brain penetrance, Redafamdastat is a validated standard for elevating CNS cGMP in rodent models of Alzheimer's disease and scopolamine-induced amnesia [1].

Cardiovascular-Sparing cGMP Assays

Its >200-fold selectivity for PDE9A over PDE1C makes it suitable for peripheral and systemic cGMP research where avoiding cardiac off-target effects is critical [1].

Synaptic Plasticity and Neurite Outgrowth Studies

The defined potency of the enantiopure (3S,4S) form allows for reliable use at low nanomolar concentrations (30-100 nM) in primary hippocampal neuron cultures to study synapsin expression without non-specific cytotoxicity [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

455.15690938 Da

Monoisotopic Mass

455.15690938 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H4C81M8YYW

Other CAS

1020315-31-4

Wikipedia

Redafamdastat

Dates

Last modified: 08-15-2023
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